Home > Products > Screening Compounds P146665 > 1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenoxy]piperidine
1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenoxy]piperidine -

1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenoxy]piperidine

Catalog Number: EVT-4173695
CAS Number:
Molecular Formula: C22H21F4N3O2
Molecular Weight: 435.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-{[3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenoxy]piperidine is a small molecule that has been researched for its potential therapeutic applications. [] It is classified as a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). [] PAMs enhance the effects of endogenous agonists, such as GLP-1, by binding to a different site on the receptor and increasing its activity. [] In scientific research, this compound has been studied for its potential to improve glucose handling and reduce food intake, making it a promising subject for research related to diabetes and obesity. []

Synthesis Analysis

The synthesis of 1-{[3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenoxy]piperidine is described in the paper "Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”". [] The synthesis involves multiple steps and utilizes various chemical reagents and reaction conditions. The enantioselective synthesis of the (S)-enantiomer is also described. [] Specific details of the synthesis, including reaction schemes and experimental procedures, are available in the paper. []

Physical and Chemical Properties Analysis

The paper does not provide a detailed analysis of the physical and chemical properties of 1-{[3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenoxy]piperidine. [] Further research is necessary to determine properties such as melting point, boiling point, solubility, and stability under various conditions.

Applications

1-{[3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenoxy]piperidine has been investigated for its potential in modulating GLP-1R activity. [] This modulation has shown promising results in preclinical studies, demonstrating a reduction in food intake and improved glucose handling in both healthy and diabetic rodent models. [] The compound's ability to enhance GLP-1R signaling suggests potential applications in research related to:

  • Diabetes: By potentiating GLP-1R activity, this compound could enhance insulin secretion and improve glycemic control in diabetic models. []
  • Obesity: The observed reduction in food intake in rodent models suggests potential applications in research related to appetite regulation and weight management. []

2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine (17)

Compound Description: This compound is a potent, long-acting human neurokinin-1 (hNK-1) receptor antagonist. It demonstrated strong displacement of [125I]Substance P from hNK-1 receptors in CHO cells and a prolonged receptor occupancy time []. The compound also exhibited good oral bioavailability and peripheral duration of action, effectively inhibiting inflammation in a guinea pig model []. It further demonstrated central hNK-1 receptor inhibition in gerbils and antiemetic properties in ferrets [].

3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one (VIIi)

Compound Description: This compound is a quinazolinone derivative containing a 1,2,4-triazolylthioether moiety []. It was synthesized and evaluated for antimicrobial activity, exhibiting promising results against various plant pathogens []. The single crystal structure of this compound has also been determined [].

4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (9, V-0219)

Compound Description: This compound acts as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) []. It demonstrates potent potentiation of insulin secretion and no significant off-target activities []. In vivo studies showed remarkable efficacy in reducing food intake and improving glucose handling in both normal and diabetic rodents []. The (S)-enantiomer of this compound exhibits oral efficacy in animal models [].

(S)-1-((S)-2-Hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic acid (BMS-960)

Compound Description: BMS-960 is a potent and selective isoxazole-containing S1P1 receptor agonist []. Its scale-up synthesis involves a stereospecific process featuring an enzymatic reduction of α-bromoketone and a regioselective epoxide ring-opening reaction [].

3‐Acetyl‐1‐(2‐oxo‐3‐(4‐(4‐(trifluoromethyl)phenoxy)phenoxy)propyl)‐1H‐indole‐5‐carboxylic acid (2)

Compound Description: This is another high-affinity cPLA2α inhibitor, similar to compound 1, with an IC50 of 12 nM []. It was also radiolabeled with carbon-11 and evaluated as a potential PET radioligand for brain cPLA2α imaging []. Unfortunately, it exhibited similar limitations as compound 1 in terms of brain uptake and displaceability [].

3‐(3‐Methyl‐1,2,4‐oxadiazol‐5‐yl)‐1‐(2‐oxo‐3‐(4‐phenoxyphenoxy)propyl)‐1H‐indole‐5‐carboxylic acid (3)

Compound Description: This compound belongs to the same class of high-affinity cPLA2α inhibitors as compounds 1 and 2 []. It was also radiolabeled with carbon-11 for potential use as a PET radioligand, but its brain uptake and displaceability were similarly limited [].

3‐(3‐Methyl‐1,2,4‐oxadiazol‐5‐yl)‐1‐(3‐(4‐octylphenoxy)‐2‐oxopropyl)‐1H‐indole‐5‐carboxylic acid (4)

Compound Description: This compound is a member of the high-affinity cPLA2α inhibitor series, featuring an indole-5-carboxylic acid core and a 3-methyl-1,2,4-oxadiazol-5-yl substituent []. Like the other compounds in this series, it was radiolabeled with carbon-11 for evaluation as a potential PET radioligand, but its brain uptake and displaceability remained limited [].

N‐Methyl‐N‐(4‐{5‐[2‐methyl‐2′‐(trifluoromethyl)biphenyl‐4‐yl]‐1,2,4‐oxadiazol‐3‐yl}benzyl)glycine (45)

Compound Description: This compound is a selective S1P1 receptor agonist that predominantly distributes in lymph nodes and the brain []. It effectively reduces lymphocyte count after oral administration and shows efficacy in an experimental autoimmune encephalomyelitis mouse model, although less potent than the marketed drug fingolimod [].

N‐Methyl‐N‐(3‐{5‐[2′‐methyl‐2‐(trifluoromethyl)biphenyl‐4‐yl]‐1,2,4‐oxadiazol‐3‐yl}benzyl)glycine (49)

Compound Description: This compound acts as a dual S1P1,5 agonist, exhibiting predominant distribution in lymph nodes and the brain []. It effectively reduces lymphocyte count after oral administration and demonstrates comparable efficacy to fingolimod in an experimental autoimmune encephalomyelitis mouse model []. Unlike fingolimod, compound 49 is not a prodrug [].

Properties

Product Name

1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenoxy]piperidine

IUPAC Name

3-[(2-fluorophenyl)methyl]-5-[[4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl]methyl]-1,2,4-oxadiazole

Molecular Formula

C22H21F4N3O2

Molecular Weight

435.4 g/mol

InChI

InChI=1S/C22H21F4N3O2/c23-19-7-2-1-4-15(19)12-20-27-21(31-28-20)14-29-10-8-17(9-11-29)30-18-6-3-5-16(13-18)22(24,25)26/h1-7,13,17H,8-12,14H2

InChI Key

UCQMJJPCSIRPGC-UHFFFAOYSA-N

SMILES

C1CN(CCC1OC2=CC=CC(=C2)C(F)(F)F)CC3=NC(=NO3)CC4=CC=CC=C4F

Canonical SMILES

C1CN(CCC1OC2=CC=CC(=C2)C(F)(F)F)CC3=NC(=NO3)CC4=CC=CC=C4F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.